molecular formula C28H31NO3 B3283065 (E)-4-Acetoxy Tamoxifen CAS No. 76117-69-6

(E)-4-Acetoxy Tamoxifen

Cat. No.: B3283065
CAS No.: 76117-69-6
M. Wt: 429.5 g/mol
InChI Key: SGKPMDROJNZRQJ-BYYHNAKLSA-N
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Description

(E)-4-Acetoxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound is characterized by the presence of an acetoxy group at the fourth position of the tamoxifen molecule, which enhances its pharmacological properties and efficacy in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Acetoxy Tamoxifen typically involves the acetylation of tamoxifen. One common method is the reaction of tamoxifen with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(E)-4-Acetoxy Tamoxifen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated tamoxifen derivatives, tamoxifen alcohols, and various substituted tamoxifen compounds .

Scientific Research Applications

(E)-4-Acetoxy Tamoxifen has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other tamoxifen derivatives and analogs.

    Biology: The compound is employed in studies investigating estrogen receptor signaling pathways and their role in cellular processes.

    Medicine: this compound is explored for its potential in treating various estrogen receptor-positive cancers and other hormone-related disorders.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

(E)-4-Acetoxy Tamoxifen exerts its effects by competitively inhibiting the binding of estrogen to its receptor. This inhibition leads to a decrease in tumor growth factor alpha and insulin-like growth factor 1, and an increase in sex hormone-binding globulin. These changes result in the suppression of estrogen-dependent tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-Acetoxy Tamoxifen is unique due to its enhanced pharmacological properties compared to tamoxifen. The presence of the acetoxy group increases its stability and efficacy, making it a valuable compound in therapeutic applications .

Properties

IUPAC Name

[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO3/c1-5-27(22-9-7-6-8-10-22)28(24-13-17-26(18-14-24)32-21(2)30)23-11-15-25(16-12-23)31-20-19-29(3)4/h6-18H,5,19-20H2,1-4H3/b28-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKPMDROJNZRQJ-BYYHNAKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OC(=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OC(=O)C)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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